1-Fluorocyclohexa-2,4-dien-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorocyclohexa-2,4-dien-1-amine is an organic compound characterized by a fluorine atom and an amino group attached to a cyclohexadiene ring
Vorbereitungsmethoden
The synthesis of 1-Fluorocyclohexa-2,4-dien-1-amine can be achieved through several routes. One common method involves the photochemical ring cleavage of cyclohexa-2,4-dienones in the presence of amines . This process typically requires irradiation with visible light and can be conducted in solvents such as ethanol or ethanol-DMSO mixtures at temperatures below 38°C . Industrial production methods may involve similar photochemical processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Fluorocyclohexa-2,4-dien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydroxylamine for oxime formation and hydrazine for hydrazone formation. Major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluorocyclohexa-2,4-dien-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Fluorocyclohexa-2,4-dien-1-amine involves its interaction with molecular targets through its amino and fluorine groups. These interactions can lead to the formation of stable complexes or intermediates, influencing various biochemical pathways . The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1-Fluorocyclohexa-2,4-dien-1-amine can be compared with other similar compounds, such as:
Cyclohexa-2,4-dien-1-amine: Lacks the fluorine atom, resulting in different reactivity and stability.
1-Chlorocyclohexa-2,4-dien-1-amine: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
1-Bromocyclohexa-2,4-dien-1-amine:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
94558-86-8 |
---|---|
Molekularformel |
C6H8FN |
Molekulargewicht |
113.13 g/mol |
IUPAC-Name |
1-fluorocyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C6H8FN/c7-6(8)4-2-1-3-5-6/h1-4H,5,8H2 |
InChI-Schlüssel |
RGZKDGBVKWCCRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CC1(N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.